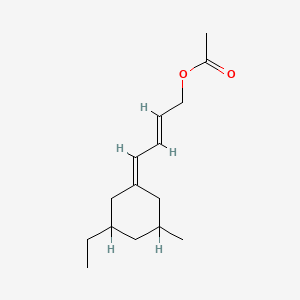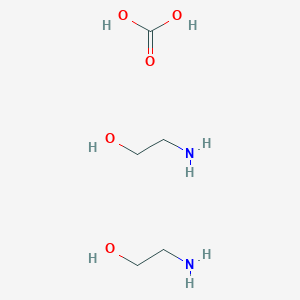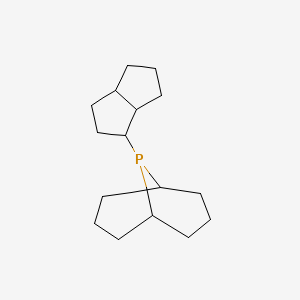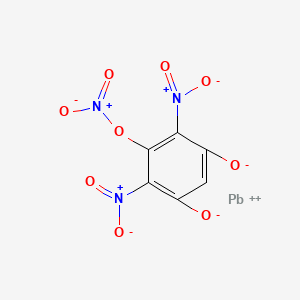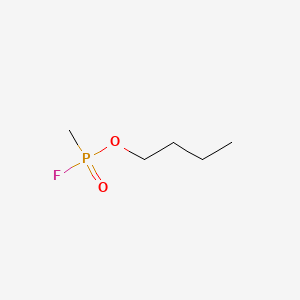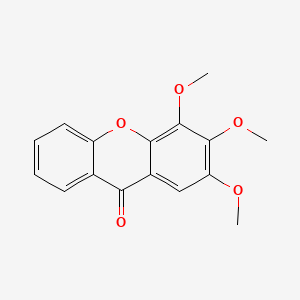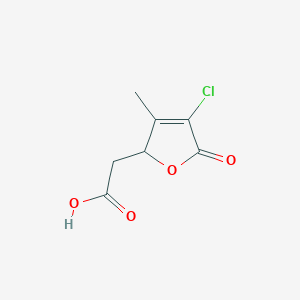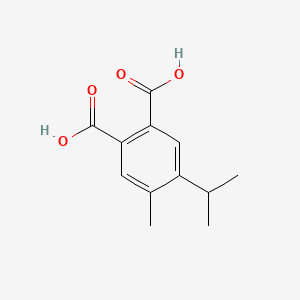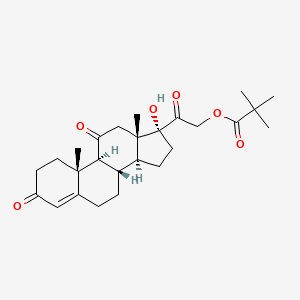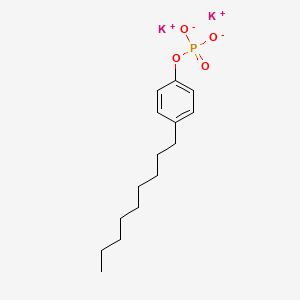
Phenol, 4-nonyl-, phosphate, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-nonyl-, phosphate, potassium salt is a chemical compound with the molecular formula C15H23K2O4P. It is a derivative of nonylphenol, which is known for its use in various industrial applications. This compound is often utilized for its surfactant properties and is a key ingredient in many industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-nonyl-, phosphate, potassium salt typically involves the phosphorylation of 4-nonylphenol. This process can be carried out using phosphorus oxychloride (POCl3) in the presence of a base such as potassium hydroxide (KOH). The reaction is usually conducted under controlled temperature conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosphorylation reactions. The process begins with the preparation of 4-nonylphenol, which is then reacted with phosphorus oxychloride in the presence of potassium hydroxide. The reaction mixture is then purified to obtain the final product, this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Phenol, 4-nonyl-, phosphate, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and bromo derivatives of the phenolic compound
Applications De Recherche Scientifique
Phenol, 4-nonyl-, phosphate, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of Phenol, 4-nonyl-, phosphate, potassium salt involves its interaction with biological membranes and proteins. It is known to disrupt endocrine functions by mimicking or interfering with hormone activity. The compound can bind to estrogen receptors, leading to altered gene expression and hormonal imbalances .
Comparaison Avec Des Composés Similaires
- Phenol, 4-nonyl-
- Nonylphenol ethoxylates
- Phenol, 4-nonyl-, phosphate
Comparison: Phenol, 4-nonyl-, phosphate, potassium salt is unique due to its potassium salt form, which enhances its solubility and reactivity in aqueous solutions. Compared to nonylphenol and its ethoxylates, this compound exhibits different surfactant properties and is more effective in certain industrial applications .
Propriétés
Numéro CAS |
68936-85-6 |
|---|---|
Formule moléculaire |
C15H23K2O4P |
Poids moléculaire |
376.51 g/mol |
Nom IUPAC |
dipotassium;(4-nonylphenyl) phosphate |
InChI |
InChI=1S/C15H25O4P.2K/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19-20(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
OMGQIMQDOJJSPW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




